Ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate
Description
Ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by a 1H-pyrazole core substituted at the 3-position with an ethyl carboxylate group and at the 5-position with a 2,4-dimethylphenyl moiety. Its molecular formula is C₁₅H₁₆N₂O₂, with a molecular weight of 264.30 g/mol. The synthesis of such compounds typically involves cyclocondensation reactions of diethyl oxalate with acetophenone derivatives followed by hydrazine hydrate treatment, as described in analogous protocols .
Properties
IUPAC Name |
ethyl 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-14(17)13-8-12(15-16-13)11-6-5-9(2)7-10(11)3/h5-8H,4H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPITNKGJVXECV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates but may lead to side reactions. Diethylene glycol dimethyl ether, used in patent CN103508959A, offers a balance between polarity and thermal stability, enabling reactions at 120°C without decomposition.
Catalytic Systems
Yield Maximization
-
Molar Ratios: A 1:1.2 ratio of pyrazole carboxylic acid to ethyl chloride minimizes byproducts.
-
Workup Procedures: Sequential washing with sodium sulfite and sodium carbonate removes excess reagents.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | Simple setup, low cost | Moderate regioselectivity | 65–78 |
| Trichloromethyl Enones | High regiocontrol, scalable | Multi-step, hazardous intermediates | 75–89 |
| Alkylation/Esterification | High purity, compatible with aryl groups | Requires anhydrous conditions | 80–85 |
Chemical Reactions Analysis
Ester Functional Group Transformations
The ethyl ester group at position 3 undergoes characteristic reactions:
Hydrolysis
-
Acidic Hydrolysis :
Reacting with concentrated HCl in ethanol under reflux yields 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylic acid. This reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water . -
Alkaline Hydrolysis :
Treatment with NaOH in aqueous ethanol produces the carboxylate salt, which can be acidified to isolate the free carboxylic acid .
Reduction
-
Lithium Aluminum Hydride (LiAlH4) :
Reduces the ester to 5-(2,4-dimethylphenyl)-1H-pyrazole-3-methanol.
Pyrazole Ring Reactivity
The pyrazole ring participates in electrophilic substitutions and cycloadditions:
Electrophilic Substitution
-
Nitration :
Nitration at the 4-position of the pyrazole ring occurs using HNO3/H2SO4, forming ethyl 5-(2,4-dimethylphenyl)-4-nitro-1H-pyrazole-3-carboxylate.
1,3-Dipolar Cycloaddition
-
With Ethyl Diazoacetate :
Reacts under Zn(OTf)2 catalysis to form tricyclic pyrazolo[1,5-a]pyrimidine derivatives.
Aromatic Substituent Modifications
The 2,4-dimethylphenyl group undergoes directed functionalization:
Oxidation of Methyl Groups
-
KMnO4 in Acidic Conditions :
Oxidizes methyl groups to carboxylic acids, yielding ethyl 5-(2-carboxy-4-carboxyphenyl)-1H-pyrazole-3-carboxylate.
Halogenation
-
Bromination (Br2/FeBr3) :
Electrophilic bromination occurs at the para position of the 2,4-dimethylphenyl group.
Cross-Coupling Reactions
The pyrazole ring participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
-
With Aryl Boronic Acids :
Functionalizes the 1-position of the pyrazole ring when deprotonated.
Comparative Reaction Data
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate has been studied for its potential pharmacological activities:
- Anti-inflammatory Activity : A study indicated that derivatives of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate exhibited significant anti-inflammatory effects in a carrageenan-induced paw edema model. The substitution on the pyrazole scaffold was found to enhance anti-inflammatory properties compared to control groups .
- Antimicrobial Properties : Research has shown that pyrazole derivatives can exhibit antimicrobial activity against various strains, including bacteria and fungi. This compound is being evaluated for its efficacy in this regard.
- Anticancer Potential : Preliminary studies suggest that compounds with a pyrazole framework may inhibit tumor growth by targeting specific cellular pathways. Further investigation into this compound's mechanism of action is ongoing .
Material Science
The unique chemical properties of this compound make it a valuable building block in the development of new materials:
- Polymers and Coatings : Due to its reactivity and stability, this compound is being explored for use in creating novel polymers and coatings that could have applications in various industries.
Case Study 1: Anti-inflammatory Effects
A series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates were synthesized and tested for anti-inflammatory activity using a rat model. The study revealed that certain substitutions significantly enhanced the anti-inflammatory response compared to standard treatments. The findings suggest that structural modifications can lead to improved therapeutic agents .
| Compound | Substitution | Anti-inflammatory Activity |
|---|---|---|
| 2a | None | Low |
| 2f | 3,4-Dimethoxy | High |
| 2e | 2,3-Dimethoxy | Moderate |
Case Study 2: Antimicrobial Efficacy
Research conducted on ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxylate demonstrated significant antimicrobial activity against multiple microbial strains. The compound's mechanism was attributed to its ability to disrupt microbial cell membranes.
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| C. albicans | 18 |
Mechanism of Action
The mechanism of action of Ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate can be contextualized against related pyrazole-3-carboxylate derivatives. Key comparison criteria include substituent effects , physicochemical properties , and biological activity .
Substituent Effects on the Phenyl Ring
Variations in the phenyl ring substituents significantly influence solubility, melting points, and bioactivity:
- Electron-donating groups (e.g., methoxy in 3,4-dimethoxyphenyl) improve solubility and are associated with enhanced antiproliferative activity .
- Hydroxyl groups (e.g., 4-hydroxyphenyl) may facilitate hydrogen bonding, improving binding affinity in biological targets .
N-Substituent Modifications
The nature of the N1-substituent impacts steric bulk and pharmacokinetic properties:
- Alkyl N-substituents (e.g., benzyl) increase lipophilicity, which may improve blood-brain barrier penetration .
Ester Group Variations
Replacing the ethyl carboxylate group alters metabolic stability and bioavailability:
Biological Activity
Ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its medicinal chemistry applications, mechanisms of action, and comparisons with similar compounds.
Overview of Pyrazole Compounds
Pyrazoles are five-membered heterocyclic compounds that have gained significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties . this compound is particularly notable for its potential therapeutic applications.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways. For instance, it may act as a selective inhibitor of cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs. In a study comparing various pyrazole derivatives, compounds similar to this compound demonstrated significant inhibition of edema in animal models .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The structural characteristics of the compound, such as the presence of the dimethylphenyl group, may enhance its interaction with molecular targets associated with tumor growth and proliferation .
The mechanism of action for this compound involves its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes like phosphodiesterase and COX-2, leading to reduced inflammatory responses and potential antitumor effects .
- Receptor Modulation : It could interact with specific receptors involved in pain and inflammation pathways, providing insights into its analgesic properties.
Comparative Analysis
A comparative analysis with similar compounds can highlight the unique attributes of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | Lacks dimethyl groups on the phenyl ring | Reduced reactivity and activity |
| 5-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid | Carboxylic acid derivative | Different solubility and reactivity |
| Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate | Methyl substitution | Altered biological activity |
The presence of the ethyl ester group and the specific dimethyl substitutions on the phenyl ring significantly influence the compound's reactivity and biological activity compared to its analogs .
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound:
- Anti-inflammatory Studies : In vivo studies demonstrated that derivatives of this compound showed higher edema inhibition percentages compared to standard drugs like celecoxib .
- Antimicrobial Activity : A series of pyrazole derivatives were tested against various bacterial strains. Some derivatives exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : Research indicated that certain pyrazole derivatives displayed cytotoxic effects against cancer cell lines in vitro. The structure-activity relationship (SAR) studies suggested that modifications to the pyrazole ring could enhance anticancer efficacy .
Q & A
How can synthetic routes for Ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate be optimized to improve yield and purity?
Methodological Answer:
The synthesis of pyrazole carboxylates typically involves cyclocondensation of hydrazides with β-ketoesters or dioxo intermediates. For example, Ethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate was synthesized via condensation of ethyl 2-cyano-3-ethoxyacrylate with sulfonylhydrazides, achieving 85% yield under reflux conditions in ethanol . Key optimization strategies include:
- Temperature Control: Reactions at 70°C in DMF with N-chlorosuccinimide (NCS) improved chlorination efficiency (91% yield) .
- Catalyst Use: Sodium ethoxide in ethanol facilitates dioxo-ester formation from diethyl oxalate and acetophenones .
- Purification: Combiflash chromatography with hexane/EtOAc gradients enhances purity (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
